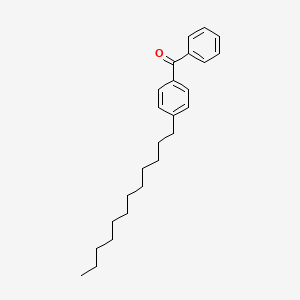

(4-Dodecylphenyl)(phenyl)methanone

説明

(4-Dodecylphenyl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group and a dodecyl-substituted phenyl group attached to a ketone moiety. The dodecyl chain (C12H25) confers lipophilicity, enhancing solubility in organic solvents and influencing self-assembly properties. This compound is structurally tailored for applications requiring hydrophobic interactions, such as surfactants, liquid crystals, or organic electronic materials.

特性

CAS番号 |

54687-42-2 |

|---|---|

分子式 |

C25H34O |

分子量 |

350.5 g/mol |

IUPAC名 |

(4-dodecylphenyl)-phenylmethanone |

InChI |

InChI=1S/C25H34O/c1-2-3-4-5-6-7-8-9-10-12-15-22-18-20-24(21-19-22)25(26)23-16-13-11-14-17-23/h11,13-14,16-21H,2-10,12,15H2,1H3 |

InChIキー |

TZCWMGBBZHZRRL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Dodecylphenyl)(phenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an aromatic compound (in this case, benzene) and an acyl chloride (such as 4-dodecylbenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of (4-Dodecylphenyl)(phenyl)methanone follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.

化学反応の分析

Types of Reactions: (4-Dodecylphenyl)(phenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

(4-Dodecylphenyl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

作用機序

The mechanism of action of (4-Dodecylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding to biological targets. Additionally, the dodecyl chain provides hydrophobic interactions that can affect the compound’s solubility and membrane permeability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl-Substituted Phenyl Methanones

(4-(Decyloxy)phenyl)(phenyl)methanone (CAS 78392-97-9)

- Structure : A decyloxy (C10H21O) group replaces the dodecyl chain in the target compound.

- Properties: The shorter alkyl chain reduces hydrophobicity compared to the dodecyl variant but still improves organic solubility.

- Thermal Stability: Not reported, but analogous compounds with tert-butyl groups (e.g., CDE1/CDE2) exhibit decomposition temperatures (Td) >470°C, suggesting alkyl chain length may correlate with thermal resilience .

(4-Butylphenyl)(4-methoxyphenyl)methanone (CAS 64357-38-6)

- Structure : A butyl (C4H9) group and methoxy substituent.

- Properties : The shorter alkyl chain and electron-donating methoxy group likely reduce melting points compared to the dodecyl derivative. Used in research, with hazards including respiratory irritation .

Table 1: Alkyl-Substituted Methanones Comparison

| Compound | Alkyl Chain Length | Key Substituents | Td (°C) | Applications |

|---|---|---|---|---|

| (4-Dodecylphenyl)(phenyl)methanone | C12 | None | N/A | Hypothesized: Organic electronics, surfactants |

| (4-Decyloxy)phenyl variant | C10 | Decyloxy | N/A | Lab research |

| CDE1 (tert-butyl) | Branched C4 | Carbazole dendrons | 471 | OLED emitters |

Electron-Donating/Withdrawing Group Derivatives

(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS 116412-83-0)

- Structure : Chlorine (electron-withdrawing) and dimethoxy (electron-donating) groups.

- Dimethoxy groups improve solubility in polar solvents .

4-Amino-3-(1H-indol-1-yl)phenylmethanone

Table 2: Electronic Substituent Effects

| Compound | Substituents | Key Properties | Biological Activity |

|---|---|---|---|

| Target Compound | Dodecyl (neutral) | High lipophilicity | Not reported |

| Chlorophenyl-dimethoxy | Cl, OMe | Polar reactivity | Research chemical |

| Indole-amino derivative | NH2, indole | High bioavailability | Antifungal, anti-inflammatory |

Heterocyclic and Dendronized Methanones

CDE1 and CDE2 (Carbazole-Dendronized Emitters)

- Structure: Bis(4-substituted phenyl)methanones with carbazole dendrons.

- Properties: Exceptional thermal stability (Td >470°C, Tg ~285°C) and solubility in chlorobenzene/toluene due to tert-butyl groups. Used in non-doped OLEDs with delayed fluorescence .

- Comparison : The dodecyl chain in the target compound may offer similar solubility benefits but lacks the π-conjugated dendrons critical for luminescence.

(4-(2-(Diethylamino)ethoxy)phenyl)(phenyl)methanone (CAS 796-77-0)

- Applications: Likely used in drug discovery; amino groups are common in bioactive molecules .

Structural and Conformational Analysis

highlights dihedral angles between phenyl and naphthalene rings in related methanones (75–87°), suggesting that the dodecyl group in the target compound may induce steric hindrance, affecting molecular packing and crystallinity. Such conformational differences influence material properties like melting points and charge transport efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。